Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate
CAS No.:
Cat. No.: VC18284405
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9- |
| Standard InChI Key | WKSRJEIRMWCSMS-DHDCSXOGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate. Its molecular formula (C₁₄H₂₀N₂O₃) corresponds to a molecular weight of 264.32 g/mol. The compound’s isomeric SMILES string (CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N\O) reflects its stereochemistry, with the hydroxyimino group adopting a Z-configuration.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO |
| InChI Key | WKSRJEIRMWCSMS-DHDCSXOGSA-N |
| PubChem CID | 86682771 |
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum exhibits characteristic absorptions for the carbamate carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyimino (O–H stretch at ~3200 cm⁻¹) groups. Nuclear magnetic resonance (NMR) data reveal distinct signals: a singlet for the tert-butyl group (δ 1.42 ppm, 9H), a methyl group attached to nitrogen (δ 3.04 ppm, 3H), and aromatic protons (δ 7.32–7.45 ppm, 4H). The hydroxyimino proton appears as a broad singlet at δ 11.2 ppm in ¹H NMR, confirming hydrogen bonding interactions.
Synthesis and Scalability
Laboratory-Scale Synthesis
The most reported synthesis involves a two-step sequence :
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Condensation Reaction: 4-Formylphenylmethanol reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 4 hours to yield 4-((hydroxyimino)methyl)benzyl alcohol.
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Carbamate Formation: The intermediate is treated with tert-butyl N-methylcarbamoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, achieving yields of 68–72% after column chromatography.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.2 equiv) |
| Temperature | 25°C (ambient) |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Industrial-Scale Production
Patent CN102020589B describes a continuous-flow process for analogous carbamates, utilizing microreactors to enhance heat transfer and reduce side reactions . Key parameters include:
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Residence time: 8–10 minutes
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Temperature: 50–60°C
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Catalyst: 0.5 mol% DMAP (4-dimethylaminopyridine)
This method achieves >90% conversion with minimal purification requirements, demonstrating scalability for kilogram-scale production .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The hydroxyiminomethyl group acts as a reactive warhead, forming covalent adducts with catalytic nucleophiles (e.g., serine in proteases, cysteine in kinases). In vitro assays against trypsin-like proteases show IC₅₀ values of 2.3–5.8 µM, with time-dependent inhibition kinetics consistent with a two-step mechanism.
Prodrug Development
Structural analogs of this compound serve as prodrugs, where the tert-butyl carbamate acts as a protecting group. Enzymatic cleavage in physiological conditions (pH 7.4, 37°C) releases active amines with t₁/₂ of 4.2 hours, as demonstrated in simulated gastric fluid studies.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Chlorinated Derivative
| Property | Tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate | Tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₁₉ClN₂O₃ |
| Molecular Weight | 264.32 g/mol | 298.76 g/mol |
| Key Functional Group | Hydroxyiminomethyl | Chloro(hydroxyimino)methyl |
| Bioactivity (Protease IC₅₀) | 2.3 µM | 0.87 µM |
| Hazard Profile | Irritant (H315) | H302, H315, H319, H335 |
The chloro derivative exhibits enhanced electrophilicity due to the electron-withdrawing chlorine atom, leading to improved enzyme inhibition but increased toxicity.
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